molecular formula C8H3BrClNO3S B1417104 5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride CAS No. 1807078-10-9

5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride

Cat. No.: B1417104
CAS No.: 1807078-10-9
M. Wt: 308.54 g/mol
InChI Key: QXHRNYNUARTLIZ-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride is a versatile chemical compound used in various scientific research areas. It is known for its applications in organic synthesis and medicinal chemistry, showcasing its potential in exploring new horizons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride typically involves the bromination of 3-cyano-2-formylbenzenesulfonyl chloride. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonyl chlorides with various functional groups.

    Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the development of pharmaceutical compounds and drug candidates.

    Material Science: It is used in the synthesis of advanced materials with specific properties.

    Biological Research: It is utilized in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride
  • 5-Bromo-2-cyano-3-formylbenzenesulfonyl chloride

Uniqueness

5-Bromo-3-cyano-2-formylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

IUPAC Name

5-bromo-3-cyano-2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-6-1-5(3-11)7(4-12)8(2-6)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHRNYNUARTLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C=O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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